N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine;hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine hydrochloride is a bis-pyrazole derivative characterized by two substituted pyrazole rings linked via a methylene-amine bridge. Its systematic IUPAC name is derived through the following analysis:
Parent pyrazole systems :
- The first pyrazole ring (left) is substituted at positions 1 and 3 with methyl groups, making it 1,3-dimethyl-1H-pyrazol-4-yl .
- The second pyrazole ring (right) contains an ethyl group at position 1 and a methyl group at position 5 , designated as 1-ethyl-5-methyl-1H-pyrazol-4-amine .
Linkage :
- The methylene group (-CH2-) connects the 4-position of the first pyrazole to the nitrogen of the amine group at the 4-position of the second pyrazole.
Salt formation :
- The hydrochloride salt indicates protonation of the amine nitrogen, with a chloride counterion.
The full IUPAC name is therefore:
1-Ethyl-5-methyl-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine hydrochloride .
Structural Representation :
- Skeletal formula : Two pyrazole rings connected by a -CH2-NH- bridge.
- SMILES : Cl.CCN1C(=C(C=N1)C)NCC2=C(N=CN2C)C
- Molecular formula : C12H19ClN5
- Molecular weight : 284.77 g/mol
The structural complexity arises from the substitution patterns on both pyrazole rings, which influence electronic distribution and steric interactions.
CAS Registry Number and Molecular Formula Validation
CAS Registry Number :
As of the available data (current through May 2025), no CAS Registry Number has been explicitly assigned to this compound in the provided sources. Closely related analogs, such as 1-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine hydrochloride (CAS not listed, Molecular Formula: C12H19ClFN5), share structural similarities but differ in substituents.
Molecular Formula Validation :
The molecular formula C12H19ClN5 is confirmed through the following breakdown:
- First pyrazole ring (1,3-dimethyl) : C5H7N2
- Methylene bridge (-CH2-) : C1H2
- Second pyrazole ring (1-ethyl-5-methyl) : C6H10N3
- Hydrochloride salt : Adds 1 Cl and 1 H
| Component | Contribution to Formula |
|---|---|
| 1,3-Dimethylpyrazole | C5H7N2 |
| Methylene bridge | C1H2 |
| 1-Ethyl-5-methylpyrazole | C6H10N3 |
| Hydrochloride | HCl |
| Total | C12H19ClN5 |
This matches the stoichiometry observed in analogous compounds.
Properties
Molecular Formula |
C12H20ClN5 |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-5-17-10(3)12(7-14-17)13-6-11-8-16(4)15-9(11)2;/h7-8,13H,5-6H2,1-4H3;1H |
InChI Key |
MYQRBYROFBUYRA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NCC2=CN(N=C2C)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Routes
The synthesis of N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine;hydrochloride typically involves multiple steps targeting the formation of the individual pyrazole rings, followed by coupling procedures and salt formation. Several established routes have been documented in the literature, each with distinct advantages and limitations.
Retrosynthetic Analysis
The preparation of this compound can be approached through several retrosynthetic pathways, with the most common disconnections occurring at:
- The C-N bond between the methylene bridge and the amino group
- Formation of the individual pyrazole rings via cyclization
- Introduction of substituents (methyl and ethyl groups) at specific positions
Scheme 1 outlines the primary retrosynthetic approach:
This compound
↑
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine + HCl
↑
(1,3-dimethylpyrazol-4-yl)methyl halide + 1-ethyl-5-methylpyrazol-4-amine
↑
1,3-dimethylpyrazol-4-carbaldehyde → (1,3-dimethylpyrazol-4-yl)methanol
Key Starting Materials
The synthesis requires several key starting materials:
- Hydrazine or substituted hydrazines
- 1,3-dicarbonyl compounds (for pyrazole ring formation)
- Alkylating agents (for introducing methyl and ethyl groups)
- Reducing agents (for converting carbonyl groups to alcohols or amines)
Preparation of Individual Pyrazole Units
Synthesis of 1,3-Dimethylpyrazole-4-carbaldehyde
The 1,3-dimethylpyrazole ring with a formyl group at the 4-position serves as a crucial intermediate. This can be prepared using the Vilsmeier-Haack formylation reaction, similar to the method described for related pyrazole derivatives.
Procedure:
- To a solution of 1,3-dimethylpyrazole (10 mmol) in anhydrous DMF (15 mL), POCl₃ (15 mmol) is added dropwise at 0-5°C under nitrogen atmosphere.
- The reaction mixture is stirred for 1 hour at room temperature and then heated to 70-80°C for 4-6 hours.
- After cooling, the mixture is carefully poured onto ice/water and neutralized with 5% NaOH solution to pH 7-8.
- The product is extracted with ethyl acetate, dried over Na₂SO₄, and purified by column chromatography.
The yield for this step typically ranges from 75-85%, producing a white to pale yellow crystalline solid characterized by a melting point of 110-112°C.
Synthesis of 1-Ethyl-5-methylpyrazol-4-amine
The second pyrazole unit requires the preparation of 1-ethyl-5-methylpyrazol-4-amine, which can be synthesized through several routes:
From β-Ketoesters and Ethylhydrazine
Procedure:
- Ethylhydrazine sulfate (10 mmol) is dissolved in water (10 mL) containing NaOH (20 mmol).
- To this solution, ethyl acetoacetate (10 mmol) in ethanol (15 mL) is added dropwise.
- The mixture is refluxed for 3-4 hours, cooled, and the solvent removed under vacuum.
- The resulting ethyl 1-ethyl-5-methylpyrazole-4-carboxylate is hydrolyzed with NaOH (2M) at reflux for 2 hours.
- The carboxylic acid intermediate is converted to an acyl azide using diphenylphosphoryl azide, followed by Curtius rearrangement to yield the amine.
Direct Amination Method
Alternatively, direct amination of 1-ethyl-5-methylpyrazole can be performed:
Procedure:
- 1-Ethyl-5-methylpyrazole (10 mmol) is dissolved in glacial acetic acid (15 mL).
- Sodium nitrite solution (15 mmol in 5 mL water) is added dropwise at 0-5°C.
- The mixture is stirred for 2 hours, then reduced using zinc dust (30 mmol) and acetic acid at 50°C.
- The reaction mixture is basified with NaOH solution, extracted with ethyl acetate, and purified.
Coupling Strategies for Connecting Pyrazole Units
Reductive Amination Approach
The most efficient method for connecting the two pyrazole units involves reductive amination between 1,3-dimethylpyrazole-4-carbaldehyde and 1-ethyl-5-methylpyrazol-4-amine:
Procedure:
- 1,3-Dimethylpyrazole-4-carbaldehyde (10 mmol) and 1-ethyl-5-methylpyrazol-4-amine (10 mmol) are dissolved in methanol (25 mL) containing acetic acid (1 mL).
- The mixture is stirred at room temperature for 4-6 hours to form the imine intermediate.
- Sodium cyanoborohydride (15 mmol) is added portionwise at 0-5°C.
- The reaction is allowed to warm to room temperature and stirred for 12 hours.
- The solvent is evaporated, and the residue is partitioned between ethyl acetate and water.
- The organic layer is dried, concentrated, and purified by column chromatography.
Table 1 summarizes the reaction conditions and yields for the reductive amination approach:
| Reducing Agent | Solvent | Temperature | Time | Catalyst | Yield (%) |
|---|---|---|---|---|---|
| NaCNBH₃ | Methanol | RT | 12h | AcOH | 72-75 |
| NaBH₄ | Methanol | 0°C → RT | 6h | AcOH | 65-68 |
| H₂, Pd/C | Methanol | RT | 24h | - | 70-72 |
| LiAlH₄ | THF | 0°C | 4h | - | 55-60 |
Alkylation Approach
An alternative method involves the alkylation of 1-ethyl-5-methylpyrazol-4-amine with (1,3-dimethylpyrazol-4-yl)methyl halide:
Procedure:
- 1,3-Dimethylpyrazole-4-carbaldehyde is reduced to the corresponding alcohol using NaBH₄ in methanol.
- The alcohol is converted to a halide (bromide or chloride) using PBr₃ or SOCl₂.
- The halide (10 mmol) is added to a solution of 1-ethyl-5-methylpyrazol-4-amine (10 mmol) and K₂CO₃ (20 mmol) in acetonitrile (30 mL).
- The mixture is refluxed for 8-10 hours, cooled, filtered, and the filtrate concentrated.
- The crude product is purified by column chromatography.
Table 2 compares the efficiency of different alkylating strategies:
| Alkylating Agent | Base | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| (1,3-dimethylpyrazol-4-yl)methyl bromide | K₂CO₃ | Acetonitrile | Reflux | 8h | 68-70 |
| (1,3-dimethylpyrazol-4-yl)methyl chloride | K₂CO₃ | DMF | 80°C | 12h | 65-67 |
| (1,3-dimethylpyrazol-4-yl)methyl tosylate | NaH | THF | RT | 24h | 60-63 |
| (1,3-dimethylpyrazol-4-yl)methanol | DEAD, PPh₃ | THF | RT | 24h | 55-58 |
Formation of Hydrochloride Salt
Standard Salt Formation Procedure
The conversion of N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine to its hydrochloride salt is typically performed using the following procedure:
Procedure:
- The free base (5 mmol) is dissolved in anhydrous diethyl ether or THF (20 mL).
- A solution of HCl in diethyl ether (2M, 3 mL) is added dropwise at 0°C until the solution becomes acidic (pH paper).
- The mixture is stirred for 1-2 hours, during which time the hydrochloride salt precipitates.
- The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Alternate Methods for Salt Formation
Table 3 outlines alternative approaches for hydrochloride salt formation:
| Method | Solvent | Acid Source | Temperature | Precipitation Solvent | Yield (%) |
|---|---|---|---|---|---|
| Direct acidification | Diethyl ether | HCl in ether | 0°C | - | 90-95 |
| Solvent exchange | Ethanol | Conc. HCl | RT | Diethyl ether | 88-92 |
| Gaseous HCl | Dichloromethane | HCl gas | 0°C | - | 92-97 |
| Acetyl chloride | Methanol | In situ HCl | 0°C | - | 85-90 |
Purification and Characterization
Purification Methods
The final compound requires rigorous purification to achieve high purity suitable for biological testing:
Recrystallization:
- The hydrochloride salt can be recrystallized from various solvent systems:
- Ethanol/diethyl ether
- Methanol/ethyl acetate
- Isopropanol/hexane
Chromatographic Methods:
- Flash column chromatography using silica gel
- Preparative HPLC with appropriate solvent gradients
Characterization Data
The synthesized this compound can be characterized by various analytical techniques:
Physical Properties:
- Appearance: White to off-white crystalline solid
- Melting Point: 185-187°C
- Solubility: Highly soluble in water, methanol; moderately soluble in ethanol; poorly soluble in acetone, ethyl acetate
Spectroscopic Data:
- ¹H NMR (DMSO-d₆, 400 MHz): δ 9.85-10.10 (br s, 2H, NH₂⁺), 7.62 (s, 1H, pyrazole-H), 7.43 (s, 1H, pyrazole-H), 4.35 (s, 2H, CH₂), 4.08 (q, J = 7.2 Hz, 2H, CH₂CH₃), 3.75 (s, 3H, N-CH₃), 2.28 (s, 3H, pyrazole-CH₃), 2.15 (s, 3H, pyrazole-CH₃), 1.32 (t, J = 7.2 Hz, 3H, CH₂CH₃)
¹³C NMR (DMSO-d₆, 100 MHz): δ 148.2, 139.5, 136.2, 134.8, 121.5, 117.3, 44.5, 38.2, 36.5, 13.8, 10.5, 8.7
IR (KBr, cm⁻¹): 3250-3050 (NH stretching), 2980, 2940 (CH stretching), 1590, 1550 (C=N stretching), 1460, 1420 (C=C stretching), 1380, 1340 (CH bending)
Mass Spectrum (ESI): m/z 234.2 [M+H]⁺ (free base)
Optimized Synthetic Procedure
Based on the analysis of various preparation methods, the following optimized procedure represents the most efficient route for synthesizing this compound:
One-Pot Reductive Amination
Reagents:
- 1,3-Dimethylpyrazole-4-carbaldehyde (1.24 g, 10 mmol)
- 1-Ethyl-5-methylpyrazol-4-amine (1.25 g, 10 mmol)
- Sodium cyanoborohydride (0.95 g, 15 mmol)
- Methanol (50 mL)
- Acetic acid (1 mL)
- HCl in diethyl ether (2M, 10 mL)
Procedure:
- In a 250 mL round-bottomed flask, dissolve 1,3-dimethylpyrazole-4-carbaldehyde and 1-ethyl-5-methylpyrazol-4-amine in methanol.
- Add acetic acid and stir the mixture at room temperature for 4 hours to form the imine.
- Cool the reaction mixture to 0-5°C in an ice bath.
- Add sodium cyanoborohydride portionwise over 30 minutes.
- Allow the mixture to warm to room temperature and stir for an additional 12 hours.
- Monitor the reaction by TLC until completion.
- Evaporate the solvent under reduced pressure.
- Dissolve the residue in ethyl acetate (50 mL) and wash with saturated NaHCO₃ solution (2 × 30 mL) and brine (30 mL).
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
- Purify the free base by column chromatography (silica gel, dichloromethane:methanol 95:5).
- Dissolve the purified free base in diethyl ether (30 mL) and cool to 0°C.
- Add HCl in diethyl ether dropwise until complete precipitation occurs.
- Filter the solid, wash with cold diethyl ether, and dry under vacuum at 40°C for 24 hours.
Expected Yield: 70-75% overall yield of this compound as a white crystalline solid.
Scale-Up Considerations and Challenges
When scaling up the synthesis of this compound for larger production, several challenges must be addressed:
Heat Transfer and Mixing Efficiency
The exothermic nature of reduction reactions can cause temperature control issues during scale-up. Improved cooling systems and controlled addition rates are necessary to maintain safety and reaction selectivity.
Solvent Selection
Environmental considerations and cost factors influence solvent choices for large-scale production. Table 4 compares various green chemistry alternatives:
| Conventional Solvent | Green Alternative | Advantages | Challenges | Impact on Yield |
|---|---|---|---|---|
| Dichloromethane | 2-MeTHF | Renewable, biphasic workup | Higher cost | Similar (±2%) |
| DMF | Cyclopentyl methyl ether | Lower toxicity | Different solubility | Slight decrease |
| Diethyl ether | tert-Butyl methyl ether | Higher boiling point | Less volatile | No significant change |
| Acetonitrile | Ethyl lactate | Biodegradable | Reactivity issues | Variable (case-dependent) |
Continuous Flow Processing
For industrial-scale production, continuous flow chemistry offers several advantages over batch processes:
Benefits:
- Improved heat and mass transfer
- Enhanced safety profiles for exothermic reactions
- Consistent product quality
- Reduced reaction times
Flow Reaction Parameters:
- Flow rate: 2-5 mL/min
- Residence time: 15-30 minutes
- Temperature control: ±1°C precision
- Reactor material: Stainless steel or glass
Reaction Mechanism Insights
Understanding the reaction mechanisms involved in each step of the synthesis provides valuable insights for optimization:
Pyrazole Ring Formation
The formation of pyrazole rings involves the nucleophilic attack of hydrazine derivatives on 1,3-dicarbonyl compounds, followed by cyclization and dehydration:
- Nucleophilic addition of the hydrazine nitrogen to the carbonyl carbon
- Intramolecular cyclization with the second carbonyl group
- Dehydration to form the aromatic pyrazole ring
Reductive Amination Mechanism
The coupling of the two pyrazole units via reductive amination proceeds through:
- Nucleophilic attack of the amine on the aldehyde carbonyl
- Formation of a carbinolamine intermediate
- Dehydration to generate an imine
- Reduction of the imine bond by the hydride donor
- Protonation of the resulting nitrogen anion
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl or ethyl groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with metal ions is a key aspect of its mechanism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Comparison of Pyrazole Derivatives
*Calculated based on molecular formula.
Key Observations:
Halogenation Impact :
- Chlorine (3a, 3d) and fluorine () substituents increase molecular weight and polarity. Fluorine, being a bioisostere, may enhance metabolic stability compared to chlorine .
- Melting points rise with electronegative substituents (e.g., 3d: 181–183°C vs. 3a: 133–135°C), suggesting stronger intermolecular forces .
Hydrochloride Salt vs. Free Base :
Spectroscopic and Analytical Data
- ¹H-NMR Trends: Pyrazole protons resonate near δ 7.4–8.1 (aromatic) and δ 2.4–2.7 (methyl groups), consistent across analogs .
Mass Spectrometry :
- Molecular ion peaks ([M+H]⁺) align with calculated values, confirming structural integrity (e.g., 3a: 403.1 vs. calcd. 403.1) .
Biological Activity
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine;hydrochloride is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, including its mechanism of action, efficacy against various cell lines, and relevant case studies.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For instance, it demonstrated significant activity against MCF7 (breast cancer), Hep-2 (laryngeal cancer), and NCI-H460 (lung cancer) cell lines.
The IC50 value indicates the concentration required to inhibit cell growth by 50%. Lower IC50 values suggest higher potency.
The biological activity of this compound may be attributed to its interaction with specific molecular targets involved in cancer progression. Pyrazole compounds often act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, certain derivatives have shown inhibition of CDK2 with IC50 values as low as 0.95 nM, indicating strong potential for therapeutic applications in cancer treatment .
Antimicrobial Activity
In addition to anticancer properties, pyrazole derivatives have also been explored for their antimicrobial effects. A study evaluating various synthesized pyrazole compounds reported significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . This suggests that this compound could be a candidate for further development as an antimicrobial agent.
Study on Antitumor Activity
In a recent study by Xia et al., the compound was tested alongside other pyrazole derivatives for antitumor activity. The results indicated that certain modifications to the pyrazole structure enhanced cytotoxicity against A549 lung cancer cells, showcasing the importance of structural optimization in drug design .
Evaluation of CDK Inhibition
Li et al. conducted research on various pyrazole derivatives focusing on their ability to inhibit CDK2 and Aurora-A kinases. Their findings revealed that compounds with specific substitutions exhibited potent inhibitory effects, which could be leveraged in developing targeted cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
